molecular formula C15H15NO3 B2574444 methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 590395-51-0

methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B2574444
CAS No.: 590395-51-0
M. Wt: 257.289
InChI Key: LNXNZQRRMQVGGF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “methyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” is represented by the InChI code 1S/C15H15NO3/c1-10-8-12(9-17)11(2)16(10)14-7-5-4-6-13(14)15(18)19-3/h4-9H,1-3H3 . This indicates the presence of 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .

Scientific Research Applications

Synthesis and Spectroelectrochemical Characterisation

A derivative of pyrrole known as Methyl Red (MR) was synthesized and electropolymerized onto ITO/glass electrodes, highlighting its potential in electrochromic applications. This compound, PMRPy, exhibits improved electrochromic properties, including enhanced chromatic contrast and stability, making it promising for applications in pH sensors due to its color variability with pH changes (Almeida et al., 2017).

Antimicrobial Applications

Novel derivatives of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate were synthesized and evaluated for their in vitro antimicrobial activities. These derivatives showed promising antibacterial and antifungal activity, attributed to the heterocyclic ring structure. The presence of a methoxy group in the structure further increased the antimicrobial activity, suggesting potential as new antimicrobial agents (Hublikar et al., 2019).

Novel Synthesis Routes and Ring Systems

The synthesis of the pyrrolo[2,1-c][1,4]benzodiazocine ring system was achieved through a novel four-step process, starting with 1 H -Pyrrole-2-carbaldehyde. This methodology paved the way for the creation of new ring systems and potential applications in various fields, including pharmaceuticals (Koriatopoulou et al., 2008).

Alkaloid Isolation and Characterization

New pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers were isolated from Lycium chinense. The isolation and structural elucidation of these compounds expanded the understanding of naturally occurring alkaloids and their potential applications in pharmaceuticals and other scientific fields (Youn et al., 2013).

Antifungal Activity

A novel dihydropyrrole derivative exhibited significant in vitro antifungal activity against various fungal species, including Aspergillus and Candida species. This compound's antifungal properties highlight its potential in developing new antimycotic drugs (Dabur et al., 2005).

Properties

IUPAC Name

methyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-8-12(9-17)11(2)16(10)14-7-5-4-6-13(14)15(18)19-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXNZQRRMQVGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(=O)OC)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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